

A Comparative Analysis of the Analgesic Potency of AT-121 and Morphine

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Compound of Interest

Compound Name: AT-121

Cat. No.: B3026133

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A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of the novel analgesic **AT-121** and the classical opioid morphine.

This guide provides a detailed comparison of the analgesic properties of **AT-121**, a novel bifunctional nociceptin/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist, and morphine, the archetypal opioid analgesic. The information presented herein, supported by experimental data, is intended to inform researchers, scientists, and professionals in the field of drug development about the distinct mechanisms, potency, and side-effect profiles of these two compounds.

Executive Summary

AT-121 emerges as a significantly more potent analgesic than morphine, with preclinical studies in non-human primates demonstrating an approximately 100-fold greater potency.^[1] Crucially, **AT-121** exhibits a markedly improved safety profile, lacking the severe side effects associated with morphine, such as respiratory depression, abuse potential, and physical dependence. This favorable profile is attributed to its unique mechanism of action, involving the simultaneous partial agonism of both NOP and MOP receptors.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing **AT-121** and morphine.

Table 1: Receptor Binding Affinity (K_i in nM)

Compound	Mu-Opioid Receptor (MOP)	Nociceptin Receptor (NOP)
AT-121	16.49[2]	3.67[2]
Morphine	1.2[3] - (1-100 range)[4][5]	N/A

Table 2: Analgesic Potency (ED50 in mg/kg, s.c.) in Non-Human Primates (Warm Water Tail-Withdrawal Assay)

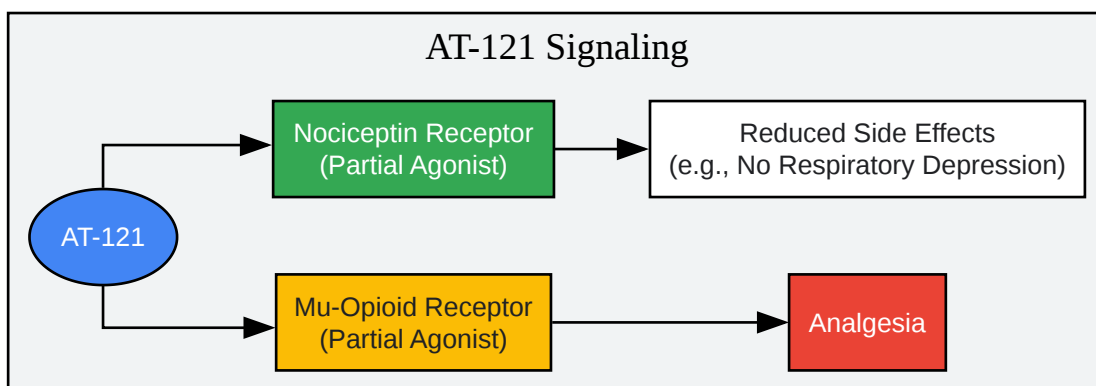
Compound	Effective Dose (ED50)
AT-121	0.01[1]
Morphine	1.0[1]

Table 3: Comparison of Side Effect Profiles in Non-Human Primates

Side Effect	AT-121	Morphine
Respiratory Depression	Not observed[1][6]	Present[1]
Abuse Liability (Self-Administration)	Low/None[1][6]	High
Physical Dependence	Not observed[1][6]	Present
Itch (Pruritus)	Not observed[1]	Present

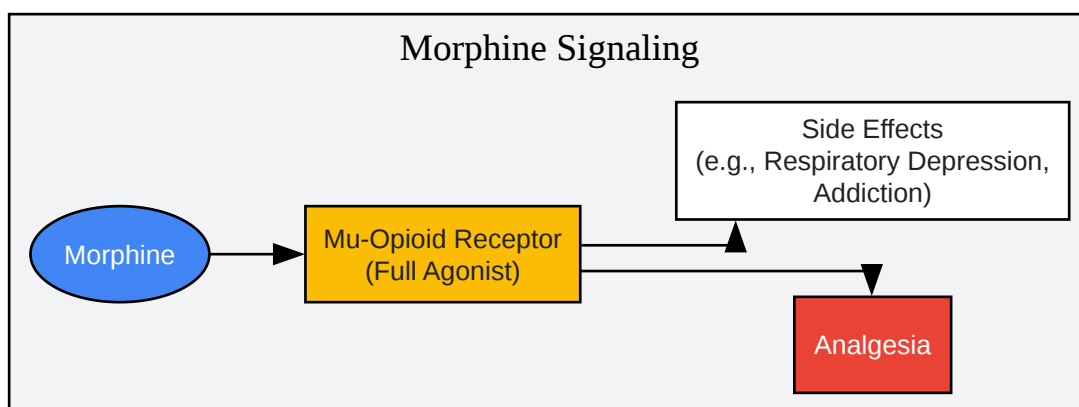
Signaling Pathways

The distinct pharmacological effects of **AT-121** and morphine arise from their different interactions with opioid and nociceptin receptors.



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AT-121 bifunctional signaling pathway.



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Morphine signaling pathway.

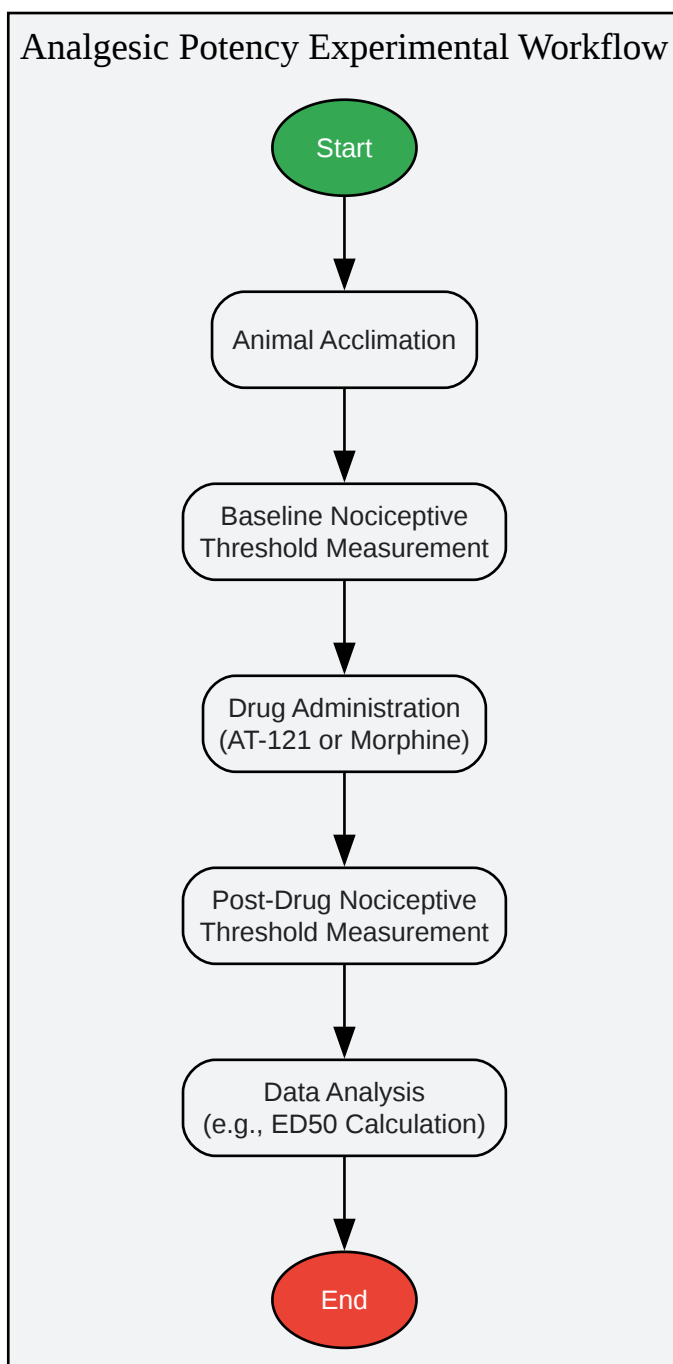
Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of **AT-121** and morphine.

Warm Water Tail-Withdrawal Assay (Non-Human Primates)

This assay is used to assess the antinociceptive effects of a compound against an acute thermal stimulus.

- Animal Model: Rhesus monkeys are typically used for this assay.[\[7\]](#)[\[8\]](#)
- Procedure: The distal part of the monkey's tail is immersed in a water bath maintained at a constant noxious temperature (e.g., 50°C or 55°C).[\[1\]](#)[\[7\]](#)[\[8\]](#)
- Measurement: The latency to tail withdrawal from the hot water is recorded. A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.[\[7\]](#)[\[8\]](#)
- Drug Administration: The test compound (e.g., **AT-121** or morphine) is administered, typically via subcutaneous injection, at varying doses before the test.[\[1\]](#)
- Data Analysis: The dose-dependent increase in tail withdrawal latency is measured to determine the compound's analgesic potency (ED50).[\[1\]](#)



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General experimental workflow.

Capsaicin-Induced Allodynia Model (Non-Human Primates)

This model is used to evaluate the anti-hyperalgesic effects of a compound in a state of heightened pain sensitivity.

- Animal Model: Rhesus or Cynomolgus monkeys are commonly used.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Procedure: A solution of capsaicin is applied topically or injected subcutaneously to a specific area (e.g., the tail or forearm) to induce a state of thermal allodynia, where a normally non-noxious stimulus is perceived as painful.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Measurement: The animal's response to a non-noxious thermal stimulus (e.g., water at 46°C) applied to the capsaicin-treated area is measured, typically as withdrawal latency.[\[1\]](#)
- Drug Administration: The test compound is administered before or after the induction of allodynia to assess its preventative or reversal effects.[\[9\]](#)
- Data Analysis: The ability of the compound to increase the withdrawal latency in the presence of capsaicin is quantified.[\[1\]](#)

Tail-Flick Test (Rodents)

A common method for assessing spinal nociceptive reflexes.

- Animal Model: Rats or mice are used.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Procedure: A focused beam of radiant heat is applied to the ventral surface of the animal's tail.[\[11\]](#)[\[12\]](#)
- Measurement: The latency for the animal to "flick" its tail away from the heat source is automatically recorded.[\[11\]](#)[\[12\]](#)
- Drug Administration: The analgesic drug is administered prior to the test.
- Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Hot Plate Test (Rodents)

This test measures the response to a constant thermal stimulus and is thought to involve supraspinal pain processing.

- Animal Model: Mice or rats are typically used.[14][15][16][17]
- Procedure: The animal is placed on a metal surface that is maintained at a constant noxious temperature (e.g., 52-55°C).[14][16]
- Measurement: The latency to a nocifensive behavior, such as licking a hind paw or jumping, is recorded.[14][16][17]
- Drug Administration: The test compound is given before placing the animal on the hot plate.
- Data Analysis: An increase in the latency to the behavioral response suggests an analgesic effect.

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